Maltase-Glucoamylase (Intestinal α-Glucosidase) Inhibitory Potency: DNJ vs. Miglitol
In head-to-head cross-study comparison using maltase-glucoamylase (MGAM) enzyme inhibition assays, 1-deoxynojirimycin (DNJ) demonstrates 10- to 150-fold greater inhibitory potency than the clinically approved derivative miglitol (N-hydroxyethyl-DNJ). Across multiple publicly deposited bioassay datasets, DNJ achieves IC₅₀ values of 40–360 nM, whereas miglitol requires 3,700–6,000 nM for equivalent inhibition . This potency gap reflects the unsubstituted endocyclic secondary amine of DNJ engaging the enzyme active site without the steric and electronic perturbation imposed by the N-hydroxyethyl group of miglitol.
| Evidence Dimension | Maltase-glucoamylase (MGAM) inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM, 360 nM, 2,000 nM (three independent bioassay datasets) |
| Comparator Or Baseline | Miglitol IC₅₀ = 3,700 nM, 6,000 nM (two independent datasets); Miglitol Ki = 1,000 nM |
| Quantified Difference | 10- to 92.5-fold lower IC₅₀ (using the lowest DNJ IC₅₀ of 40 nM vs. the lowest miglitol IC₅₀ of 3,700 nM: 92.5-fold; using 40 nM vs. 360 nM DNJ cross-study range vs. miglitol 3,700 nM yields 10.3- to 92.5-fold) |
| Conditions | In vitro enzyme inhibition assays using recombinant or purified maltase-glucoamylase; substrate: p-nitrophenyl-α-D-glucopyranoside or equivalent; data aggregated from PubChem BioAssay and AAT Bioquest Quest Database entries. |
Why This Matters
For diabetes research requiring maximal intestinal α-glucosidase inhibition at the lowest possible concentration (e.g., ex vivo intestinal perfusion or mechanistic enzymology studies), DNJ provides the benchmark potency that miglitol cannot match, reducing required compound mass per experiment and minimizing potential off-target interactions at higher concentrations.
